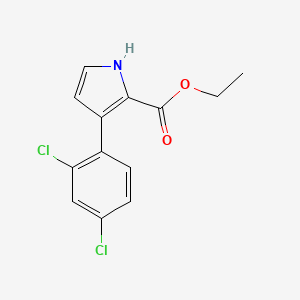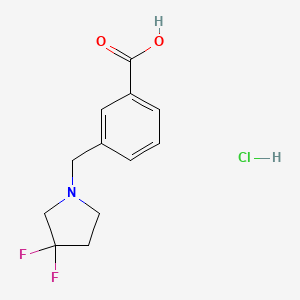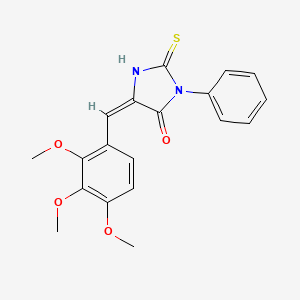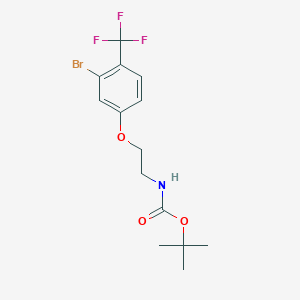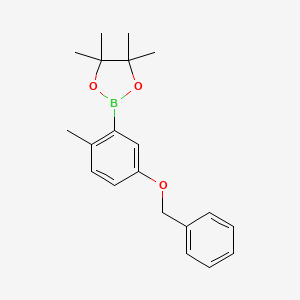
5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester: is an organoboron compound that features a boronic acid ester functional group This compound is of significant interest in organic synthesis due to its versatility and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-(benzyloxy)-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the ester can yield the corresponding boronic acid.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 5-(Benzyloxy)-2-methylphenol.
Reduction: 5-(Benzyloxy)-2-methylphenylboronic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is used as a building block in the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals. Boronic esters are known to interact with biological molecules, making them useful in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism by which 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity.
Comparación Con Compuestos Similares
- 2-(Benzyloxy)phenylboronic acid pinacol ester
- 4-(Benzyloxy)phenylboronic acid pinacol ester
Comparison: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and steric properties. This distinguishes it from other benzyloxy-substituted boronic esters, which may lack this methyl group and therefore exhibit different chemical behaviors.
Propiedades
Fórmula molecular |
C20H25BO3 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-15-11-12-17(22-14-16-9-7-6-8-10-16)13-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Clave InChI |
NTUQTMJYLJGEGL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


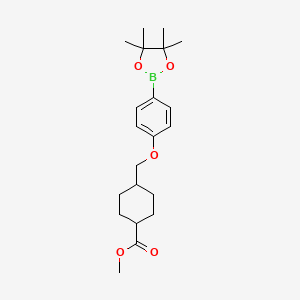
![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
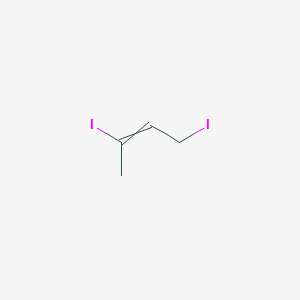
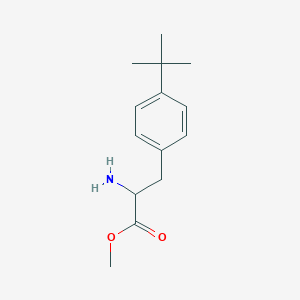
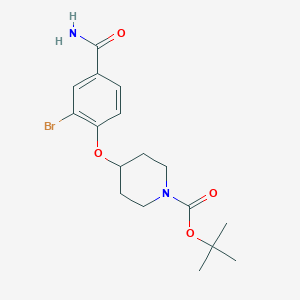
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
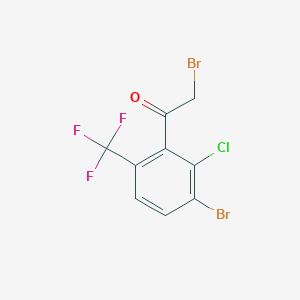
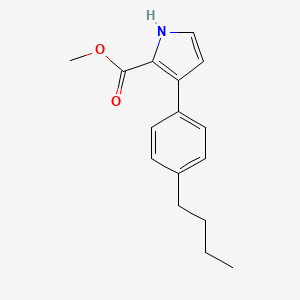
![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
